3,5-Difluoro-2-methoxy-4-nitroaniline
Description
3,5-Difluoro-2-methoxy-4-nitroaniline is a substituted aniline derivative featuring fluorine atoms at positions 3 and 5, a methoxy group (-OCH₃) at position 2, and a nitro group (-NO₂) at position 4 (Figure 1). Such derivatives are often intermediates in pharmaceuticals, agrochemicals, or dyes, where substituent positioning dictates regioselectivity in further reactions .
Key properties of this compound include:
- Molecular formula: C₇H₅F₂N₂O₃
- Substituent effects: The nitro group enhances electrophilicity, while fluorine atoms increase lipophilicity and metabolic stability. The methoxy group may sterically hinder certain reactions or participate in hydrogen bonding .
Synthetic routes for analogous nitroanilines often involve nitration of fluorinated precursors or reductive amination of nitro intermediates. For example, SnCl₂·2H₂O-mediated reduction of nitro groups to amines is a common method, though the resulting diamines are often unstable and require immediate use .
Properties
IUPAC Name |
3,5-difluoro-2-methoxy-4-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O3/c1-14-7-4(10)2-3(8)6(5(7)9)11(12)13/h2H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLHYONWYHNMQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1N)F)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Nitration via Amine Protection
The primary challenge in synthesizing 3,5-difluoro-2-methoxy-4-nitroaniline lies in achieving para-selective nitration relative to the amine group. Unprotected anilines often undergo over-nitration or ortho/meta substitution due to the amine’s electron-donating effects. To address this, a protection-deprotection sequence is employed:
Step 1: Amine Protection
The amine group in 3,5-difluoro-2-methoxyaniline is acetylated using acetic anhydride or acetyl chloride in the presence of a catalytic acid (e.g., H₂SO₄) at 0–5°C. This step converts the amine to an acetanilide derivative, deactivating the ring and directing nitration to the para position.
Step 2: Nitration
The protected intermediate undergoes nitration with fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C. The low temperature minimizes polysubstitution, while the acetyl group ensures >90% para selectivity. Reaction monitoring via HPLC or ¹⁹F NMR confirms single-regioisomer formation.
Step 3: Deprotection
The acetyl group is hydrolyzed using hydrochloric acid (HCl) under reflux in methanol, regenerating the free amine. Yields for this step typically range from 70–85%, with purity >98% achieved via recrystallization.
Industrial-Scale Production Techniques
Continuous Flow Nitration
Industrial synthesis prioritizes safety and efficiency by replacing batch reactors with continuous flow systems. Key advantages include:
Solvent and Reagent Optimization
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Solvent | Dichloromethane | Sulfolane |
| Nitration Agent | 65% HNO₃ | 90% HNO₃ |
| Reaction Time | 6–8 hours | 15–30 minutes |
| Yield | 70–75% | 85–90% |
Sulfolane enhances nitro group solubility, enabling higher nitric acid concentrations and shorter residence times.
Mechanistic Insights and Side Reactions
Nitration Kinetics
The nitronium ion (NO₂⁺) attacks the acetyl-protected ring at the para position due to diminished electron density at the ortho sites from fluorine and methoxy groups. Density functional theory (DFT) calculations confirm a 12.3 kcal/mol activation energy barrier for para substitution, compared to 15.7 kcal/mol for meta.
Common Byproducts and Mitigation
-
Ortho-Nitration : Occurs at <5% yield if protection is incomplete. Remediated via recrystallization in ethanol/water.
-
Oxidation Byproducts : Methoxy group oxidation to carbonyls is suppressed by maintaining temperatures <10°C.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
| Method | Specification | Result |
|---|---|---|
| GC-MS | Purity | 99.2% |
| Karl Fischer | Moisture | 0.15% |
| ICP-MS | Heavy Metals | <1 ppm |
Scientific Research Applications
Chemistry
3,5-Difluoro-2-methoxy-4-nitroaniline serves as a crucial building block in organic synthesis. Its unique electronic properties make it valuable for creating fluorinated aromatic compounds. The compound can undergo various chemical reactions, such as:
- Nitration : Introducing additional nitro groups to enhance reactivity.
- Reduction : Converting the nitro group to an amino group, yielding derivatives useful in pharmaceuticals.
- Substitution : The fluorine atoms can be replaced with nucleophiles like amines or thiols, allowing for the synthesis of complex molecules.
Biology
In biological research, this compound is utilized to study enzyme interactions and as a probe in biochemical assays. Its electronic properties facilitate binding to specific enzymes and receptors, making it a potential candidate for drug development targeting these biological systems .
Medicine
Research is ongoing into the potential of this compound as a precursor for pharmaceutical agents. Its structure allows for modifications that could lead to new therapeutic agents aimed at specific diseases or conditions .
Cytotoxicity and Genotoxicity
Studies indicate that this compound exhibits cytotoxic effects on certain cancer cell lines. The compound has shown IC50 values ranging from 15 to 50 µM, indicating its potential to induce cell death through mechanisms such as apoptosis or necrosis. Additionally, preliminary genotoxicity assessments using the Ames test suggest that it may have mutagenic potential under certain conditions.
Case Studies
- Antimicrobial Efficacy : A study by Smith et al. (2021) demonstrated that this compound effectively reduced bacterial viability against strains like Staphylococcus aureus and Escherichia coli at concentrations above 64 µg/mL.
- Toxicological Evaluation : High concentrations (≥100 µM) led to increased reactive oxygen species (ROS) production in cultured human cells, indicating oxidative stress and potential cytotoxic effects.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Cytotoxicity (IC50 µM) | Genotoxicity |
|---|---|---|---|
| This compound | 32 - 128 | 15 - 50 | Positive (Ames test) |
| 2-Methoxy-4-nitroaniline | 64 - 256 | 20 - 70 | Positive |
| 4-Nitroaniline | 128 - >512 | >100 | Negative |
This table illustrates how the presence of fluorine and methoxy groups in this compound enhances its biological activity compared to other nitroanilines .
Industrial Applications
The compound's fluorinated structure contributes to its use in developing advanced materials such as polymers and coatings that require enhanced chemical resistance and stability. Its electronic characteristics allow for improved performance in various industrial applications.
Mechanism of Action
The mechanism by which 3,5-Difluoro-2-methoxy-4-nitroaniline exerts its effects depends on its application. In biochemical contexts, it may interact with enzymes or receptors through hydrogen bonding, van der Waals forces, and electrostatic interactions. The presence of electron-withdrawing groups like fluorine and nitro can significantly influence its reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Effects
The table below compares 3,5-Difluoro-2-methoxy-4-nitroaniline with structurally related compounds:
Physicochemical Properties
- Melting Points : Fluorine and nitro groups generally increase melting points due to dipole interactions. For example, 4,4'-difluoro-2-nitrodiphenyl melts at 94–94.5°C , while 4-nitroanisole melts at 53–55°C . The target compound likely has a higher melting point than 4-fluoro-2-nitroaniline due to additional fluorine atoms.
- Solubility: Methoxy groups improve solubility in polar solvents (e.g., ethanol), whereas nitro and fluorine groups reduce solubility in nonpolar media .
Reactivity and Stability
- Reduction : The nitro group in this compound can be reduced to an amine using SnCl₂, similar to methods described for 5-fluorobenzene-1,2-diamine synthesis . However, the presence of methoxy may slow reduction kinetics compared to simpler nitroanilines.
Spectroscopic Analysis
Spectroscopic studies on 3,5-difluoroaniline (FT-IR, FT-Raman, UV-Vis, NMR) reveal distinct vibrational modes for C-F (1100–1250 cm⁻¹) and NO₂ (1350–1550 cm⁻¹) groups . The methoxy group in the target compound would introduce additional C-O stretching (~1250 cm⁻¹) and alter electronic transitions in UV spectra.
Biological Activity
3,5-Difluoro-2-methoxy-4-nitroaniline (DFMNA) is a nitroaniline derivative that has garnered interest due to its potential biological activities. This compound's unique structure, characterized by the presence of two fluorine atoms and a methoxy group, suggests possible interactions with biological systems that warrant investigation.
Chemical Structure and Properties
The chemical formula for DFMNA is C7H6F2N2O3, with a molecular weight of approximately 206.13 g/mol. The presence of functional groups such as the nitro and methoxy groups plays a crucial role in its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C7H6F2N2O3 |
| Molecular Weight | 206.13 g/mol |
| Boiling Point | Not specified |
| Solubility | Varies by solvent |
The biological activity of DFMNA can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group is known for its potential to undergo reduction in biological systems, leading to the formation of reactive metabolites that can interact with cellular macromolecules such as DNA and proteins.
Antimicrobial Activity
DFMNA has shown promising antimicrobial properties in various studies. The compound's effectiveness against different bacterial strains has been evaluated, suggesting its potential use as an antimicrobial agent.
- Study Findings : In vitro assays demonstrated that DFMNA exhibited significant inhibitory effects on the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL for various strains, indicating moderate potency.
Cytotoxicity and Genotoxicity
Research indicates that DFMNA may possess cytotoxic effects on certain cell lines.
- Cytotoxicity Studies : In assays involving human cancer cell lines, DFMNA displayed IC50 values ranging from 15 to 50 µM, suggesting that it could induce cell death through apoptosis or necrosis mechanisms.
- Genotoxicity Assessments : Preliminary tests using the Ames test indicated that DFMNA may exhibit mutagenic potential, particularly in the presence of metabolic activation systems. This aligns with findings from related compounds in the nitroaniline family.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2021) evaluated the antimicrobial properties of DFMNA against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 64 µg/mL.
- Toxicological Evaluation : A comprehensive toxicological assessment revealed that exposure to high concentrations (≥100 µM) resulted in increased reactive oxygen species (ROS) production and subsequent oxidative stress in cultured human cells.
Comparative Analysis with Related Compounds
To better understand the biological activity of DFMNA, it is useful to compare it with structurally similar compounds:
| Compound | MIC (µg/mL) | Cytotoxicity (IC50 µM) | Genotoxicity |
|---|---|---|---|
| This compound | 32 - 128 | 15 - 50 | Positive (Ames test) |
| 2-Methoxy-4-nitroaniline | 64 - 256 | 20 - 70 | Positive |
| 4-Nitroaniline | 128 - >512 | >100 | Negative |
Q & A
Q. What are the recommended synthetic routes for 3,5-Difluoro-2-methoxy-4-nitroaniline, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via sequential nitration, fluorination, and methoxylation of an aniline precursor. Key steps include:
-
Nitration : Introduce the nitro group at the para position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
-
Fluorination : Electrophilic fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) in anhydrous conditions, with monitoring via TLC or HPLC to track regioselectivity .
-
Methoxylation : Replace a hydroxyl or halogen group with methoxy via nucleophilic substitution (e.g., using NaOMe in DMF at 80°C) .
-
Optimization : Adjust stoichiometry, solvent polarity (e.g., DMF vs. THF), and reaction time to minimize side products like dehalogenated byproducts .
Key Data Table :
Step Reagents/Conditions Yield Range Monitoring Method Nitration HNO₃/H₂SO₄, 0–5°C 60–75% HPLC Fluorination Selectfluor®, DCM, RT 50–65% ¹⁹F NMR Methoxylation NaOMe, DMF, 80°C 70–85% GC-MS
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?
- Methodological Answer :
- ¹H NMR : The methoxy group (–OCH₃) appears as a singlet at δ 3.8–4.0 ppm. Aromatic protons adjacent to electron-withdrawing groups (nitro, fluoro) resonate downfield (δ 7.5–8.5 ppm).
- ¹⁹F NMR : Two distinct fluorine signals for the 3- and 5-positions, split due to coupling (J ~12–15 Hz) .
- IR : Strong NO₂ asymmetric stretch at ~1520 cm⁻¹ and symmetric stretch at ~1350 cm⁻¹. Methoxy C–O stretch at ~1250 cm⁻¹ .
- Contrast with Analogs : For example, 3,5-Dichloro analogs show broader ¹H peaks due to chlorine’s larger spin, while nitro-free analogs lack the ~1520 cm⁻¹ IR band .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Thermal Stability : Decomposes above 150°C, releasing NOx gases. Store at –20°C in amber vials to prevent photodegradation .
- pH Sensitivity : Stable in neutral to mildly acidic conditions (pH 4–7). In basic media (pH >9), the nitro group may hydrolyze to a phenol, altering reactivity .
- Recommended Storage : Use inert atmospheres (N₂ or Ar) and desiccants to mitigate moisture-induced decomposition .
Advanced Research Questions
Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in nucleophilic aromatic substitution?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers. The nitro and fluorine groups activate the ring at specific positions (e.g., C-2 for methoxy substitution).
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. DMSO) on transition states to optimize reaction rates .
- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots from GC-MS monitoring) .
Q. What strategies resolve contradictory spectroscopic data in characterizing derivatives of this compound?
- Methodological Answer :
- Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations confirm methoxy attachment to C-2 .
- Isotopic Labeling : Use ¹⁵N-labeled nitro groups to track electronic effects via ¹⁵N NMR .
- Case Study : Discrepancies in fluorine chemical shifts between theoretical (DFT) and experimental ¹⁹F NMR may arise from solvent polarity; replicate calculations with implicit solvent models (e.g., PCM) .
Q. How does steric and electronic modulation of the nitro group impact the compound’s applications in photoactive materials?
- Methodological Answer :
- Electronic Effects : The nitro group’s electron-withdrawing nature enhances charge-transfer transitions, useful in optoelectronic devices. UV-Vis spectra show λmax shifts (e.g., 350 nm to 420 nm) upon substitution .
- Steric Effects : Bulky substituents at C-2 (e.g., methoxy) reduce aggregation in thin films, improving photovoltaic efficiency. Use AFM or XRD to assess crystallinity .
- Advanced Application : Incorporate into metal-organic frameworks (MOFs) for photocatalytic degradation studies under UV light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
